Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate
Description
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is a benzoate ester derivative featuring a methoxy group at the 3-position and a trimethylsilyl (TMS)-protected hydroxyl group at the 4-position of the aromatic ring. The TMS group enhances lipophilicity and serves as a protective moiety for hydroxyl groups in synthetic organic chemistry, enabling selective reactivity in multi-step syntheses .
Properties
CAS No. |
27798-53-4 |
|---|---|
Molecular Formula |
C12H18O4Si |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
methyl 3-methoxy-4-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-11-8-9(12(13)15-2)6-7-10(11)16-17(3,4)5/h6-8H,1-5H3 |
InChI Key |
NWDAPAUIUGXPOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Vanillic Acid
The synthesis typically begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid), which undergoes esterification to form methyl vanillate. This step involves reacting vanillic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid or thionyl chloride. For instance, thionyl chloride facilitates the conversion of the carboxylic acid group to its methyl ester via nucleophilic acyl substitution. The reaction is typically conducted under reflux conditions (60–80°C) for 4–6 hours, yielding methyl vanillate with high purity.
Key Reaction Conditions:
Silylation of Methyl Vanillate
The hydroxyl group at the 4-position of methyl vanillate is subsequently protected using trimethylsilyl (TMS) reagents. Trimethylsilyl chloride (TMSCl) is the most common silylating agent, reacting with the hydroxyl group in the presence of a base such as imidazole or pyridine. The base deprotonates the hydroxyl group, enhancing its nucleophilicity and enabling attack on the electrophilic silicon atom in TMSCl.
Optimized Silylation Protocol:
-
Silylating Agent: Trimethylsilyl chloride (1.1 equivalents)
-
Base: Imidazole (1.5 equivalents)
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0–25°C (room temperature)
-
Reaction Time: 2–4 hours
-
Workup: Extraction with water, followed by column chromatography (silica gel, hexane/ethyl acetate)
Alternative Methodologies and Industrial Adaptations
One-Pot Esterification-Silylation
Recent advancements describe a one-pot procedure combining esterification and silylation. Vanillic acid is treated with methanol and thionyl chloride to form methyl vanillate in situ, followed by direct addition of TMSCl and imidazole without intermediate isolation. This method reduces purification steps and improves overall yield (estimated 78–82%).
Advantages:
Use of Trimethylsilyl Triflate
In moisture-sensitive applications, trimethylsilyl triflate (TMSOTf) serves as a more reactive silylating agent. While costlier, TMSOTf enables silylation at lower temperatures (-10°C to 0°C), minimizing side reactions. This method is preferred for substrates prone to degradation at elevated temperatures.
Reaction Parameters:
-
Silylating Agent: TMSOTf (1.05 equivalents)
-
Base: 2,6-Lutidine (2.0 equivalents)
-
Solvent: Anhydrous acetonitrile
Purification and Characterization
Chromatographic Techniques
Crude product purification is achieved via silica gel chromatography using hexane/ethyl acetate (9:1 to 4:1 gradient). The target compound elutes at an Rf of 0.3–0.4 in a 7:3 hexane/ethyl acetate system.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 7.58 (d, J = 2.0 Hz, 1H, ArH), 7.52 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 6.93 (d, J = 8.5 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃), 0.26 (s, 9H, Si(CH₃)₃).
-
¹³C NMR (CDCl₃): δ 166.8 (COO), 152.1 (C-OCH₃), 148.7 (C-OSi), 123.4–110.2 (aromatic carbons), 52.3 (COOCH₃), 56.1 (OCH₃), 0.9 (Si(CH₃)₃).
Mass Spectrometry (MS):
Industrial-Scale Production Insights
Patent literature highlights adaptations for large-scale synthesis, including:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate serves as an important intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for versatile modifications, making it valuable in synthetic organic chemistry.
- Biological Studies:
- Medicinal Chemistry:
-
Industrial Applications:
- In industrial settings, this compound is used in the production of specialty chemicals and materials due to its unique chemical properties and reactivity.
The biological activities of this compound have been explored through various studies:
Antioxidant Activity
Research has shown that this compound possesses significant antioxidant properties, which are crucial for preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent .
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound can exhibit cytotoxic effects on certain cancer cell lines, its selectivity suggests a promising therapeutic index for further development .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress; potential application in cancer therapy. |
| Antimicrobial | Effective against various pathogens; potential use in treating infections. |
| Cytotoxicity | Selective cytotoxic effects on cancer cell lines; promising therapeutic index. |
Case Studies
-
Antioxidant Efficacy Study:
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, showing a significant reduction in oxidative stress markers compared to controls. -
Antimicrobial Testing:
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Their Impact
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Research Findings and Data
Spectroscopic Characterization
- NMR Data: The TMS group in this compound produces distinct ¹H NMR signals for the Si(CH₃)₃ protons (~0.2–0.5 ppm), absent in analogs like the glucopyranosyl or methyl-substituted derivatives . Methoxy groups typically resonate at ~3.8–4.0 ppm across all analogs .
Biological Activity
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate (commonly referred to as TMS-vanillate) is an organic compound with notable biological activities. This article delves into its chemical properties, synthesis, and various biological effects, supported by research findings and studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₅H₁₈O₄Si. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its interaction with biological membranes and its overall bioactivity.
Key Structural Features:
- Methoxy Group: Enhances solubility and potential interactions with biological targets.
- Trimethylsilyl Group: Serves as a protecting group in organic synthesis and may modulate biological activity.
Synthesis Methods
Various methods for synthesizing this compound have been reported, including:
- Direct Silylation: Involves the reaction of methyl 3-methoxy-4-hydroxybenzoate with trimethylsilyl chloride in the presence of a base.
- Esterification: Using acid chlorides or anhydrides to form esters from the corresponding alcohol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Preliminary studies suggest that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
This compound has shown potential antimicrobial effects against various pathogens. In vitro studies demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, the compound's selectivity suggests a promising therapeutic index for further development .
Table: Summary of Biological Activities
Q & A
Q. What are the typical synthetic routes for Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves sequential protection/deprotection and esterification. A common approach includes:
- Step 1 : Protection of the hydroxyl group at position 4 using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions.
- Step 2 : Methyl esterification of the carboxylic acid precursor using methanol and a coupling agent (e.g., DCC/DMAP).
- Step 3 : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product .
Key factors affecting yield: - Temperature : Reactions are typically conducted at 0–40°C to avoid premature deprotection of the TMS group.
- Solvent : Anhydrous dichloromethane or THF ensures stability of the TMS ether.
- Catalyst : Use of DIPEA (N,N-diisopropylethylamine) improves reaction efficiency in coupling steps .
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C3, TMS-oxy at C4). For example, the TMS group shows a singlet at ~0.2 ppm in ¹H NMR .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region.
- Mass Spectrometry (MS) :
- ESI-MS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₃H₁₈O₅Si).
- Infrared (IR) Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and TMS-ether (Si-O stretch ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. What are the mechanistic implications of the TMS group’s stability in this compound under acidic or basic conditions?
- Methodological Answer : The TMS group is labile under specific conditions:
- Acidic Hydrolysis : Protonation of the Si-O bond leads to cleavage, regenerating the free hydroxyl group. Kinetic studies using HCl (0.1–1 M) in THF/water show pseudo-first-order degradation (t₁/₂ = 2–6 hours at 25°C).
- Basic Conditions : Nucleophilic attack by hydroxide ions destabilizes the TMS ether. Stability tests in NaOH (pH >10) reveal rapid decomposition (<30 minutes).
Experimental Design : - Monitor degradation via HPLC or TLC using a derivatizing agent (e.g., ninhydrin for hydroxyl detection).
- Control humidity during storage to prevent unintended hydrolysis .
Q. How does the steric bulk of the TMS group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The TMS-oxy group acts as a steric and electronic modulator:
- Steric Effects : Hinders attack at C4, directing electrophiles to C5 or C6 positions.
- Electronic Effects : The electron-donating TMS-oxy group activates the ring for NAS but deactivates adjacent positions.
Case Study : - Reaction with NaN₃ in DMF at 80°C yields 3-methoxy-4-azidobenzoate after TMS deprotection.
- Compare with non-TMS analogs to quantify rate differences (e.g., Hammett σ values) .
Q. What strategies mitigate side reactions during coupling reactions involving this compound?
- Methodological Answer : Common side reactions include premature TMS cleavage or ester hydrolysis. Mitigation approaches:
- Protection of Reactive Sites : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls).
- Low-Temperature Coupling : Conduct reactions at −20°C to reduce nucleophilic activity.
- Catalyst Optimization : Replace aggressive bases (e.g., NaH) with milder alternatives (e.g., K₂CO₃ in acetone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
